Cas no 799814-30-5 (2-(difluoromethyl)benzonitrile)

2-(difluoromethyl)benzonitrile structure
799814-30-5 structure
Product Name:2-(difluoromethyl)benzonitrile
CAS番号:799814-30-5
MF:C8H5F2N
メガワット:153.128808736801
MDL:MFCD21606585
CID:822281
PubChem ID:57421356
Update Time:2025-09-18

2-(difluoromethyl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 2-difluoromethylbenzonitrile
    • 2-(Difluoromethyl)benzonitrile
    • 2-(Difluoromethyl)benzonitrile (ACI)
    • CL8163
    • SY031215
    • MFCD21606585
    • AKOS024262535
    • A864772
    • Benzonitrile, 2-(difluoromethyl)-
    • EN300-736104
    • TQU0193
    • 799814-30-5
    • VZLPLYDPKXQAIA-UHFFFAOYSA-N
    • SCHEMBL3974692
    • DTXSID50726304
    • CS-0037738
    • AS-45994
    • DB-346961
    • 2-(difluoromethyl)benzonitrile
    • MDL: MFCD21606585
    • インチ: 1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
    • InChIKey: VZLPLYDPKXQAIA-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C(C(F)F)=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 153.03900
  • どういたいしつりょう: 153.03900549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 23.8Ų

じっけんとくせい

  • PSA: 23.79000
  • LogP: 2.49588

2-(difluoromethyl)benzonitrile セキュリティ情報

2-(difluoromethyl)benzonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(difluoromethyl)benzonitrile 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM161987-10g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
10g
$439 2021-06-16
Chemenu
CM161987-25g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
25g
$795 2021-06-16
Chemenu
CM161987-10g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
10g
$439 2022-06-10
Chemenu
CM161987-25g
2-(Difluoromethyl)benzonitrile
799814-30-5 95%
25g
$795 2022-06-10
Apollo Scientific
PC48525-1g
2-(Difluoromethyl)benzonitrile
799814-30-5
1g
£38.00 2025-02-21
Apollo Scientific
PC48525-5g
2-(Difluoromethyl)benzonitrile
799814-30-5
5g
£117.00 2025-02-21
abcr
AB335018-1 g
2-Difluoromethylbenzonitrile, 95%; .
799814-30-5 95%
1 g
€107.60 2023-07-19
abcr
AB335018-5 g
2-Difluoromethylbenzonitrile, 95%; .
799814-30-5 95%
5 g
€258.90 2023-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D858703-1g
2-Difluoromethylbenzonitrile
799814-30-5 ≥97%
1g
¥316.00 2022-01-10
eNovation Chemicals LLC
Y0993657-25g
2-difluoromethylbenzonitrile
799814-30-5 95%
25g
$510 2024-08-02

2-(difluoromethyl)benzonitrile 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine ,  Tris(trimethylsilyl)silane Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… ,  Nickel, [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]dibromo-, (T-4)- Solvents: 1,2-Dimethoxyethane ;  18 h, rt
リファレンス
Metallaphotoredox Difluoromethylation of Aryl Bromides
Bacauanu, Vlad ; et al, Angewandte Chemie, 2018, 57(38), 12543-12548

合成方法 2

はんのうじょうけん
1.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 - 120 °C
リファレンス
Tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1,

合成方法 3

はんのうじょうけん
1.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane
Motohashi, Hirotaka; et al, Organic Letters, 2018, 20(17), 5340-5343

合成方法 4

はんのうじょうけん
1.1 Reagents: Dimethylformamide ,  Diethylzinc Solvents: Hexane ;  -40 °C; -40 °C; 1 h, 0 °C
1.2 0 °C; 30 min, 0 °C
2.1 Catalysts: Cuprous iodide Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  rt; 24 h, 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent
Serizawa, Hiroki; et al, Organic Letters, 2016, 18(15), 3686-3689

合成方法 5

はんのうじょうけん
1.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  rt; 15 h, 60 °C
1.2 Reagents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  1 - 2 h, 25 °C
2.2 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  2 h, 200 °C
リファレンス
A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides
Fujikawa, Kenichi; et al, Organic Letters, 2011, 13(20), 5560-5563

合成方法 6

はんのうじょうけん
1.1 Catalysts: Calcium iodide Solvents: N-Methyl-2-pyrrolidone ;  45 °C; 1 h, 45 °C; 45 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  45 min, rt
2.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 °C
リファレンス
Copper-mediated difluoromethylation of (hetero)aryl iodides and β-styryl Halides with tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, Angewandte Chemie, 2012, 51(48), 12090-12094

合成方法 7

はんのうじょうけん
1.1 Reagents: 1,2,2,6,6-Pentamethylpiperidine ,  4-Mercaptophenol ,  2,2,6,6-Tetramethylpiperidine Catalysts: 2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: 1,2-Dichloroethane ;  12 h, rt
リファレンス
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery
Sap, Jeroen B. I.; et al, Journal of the American Chemical Society, 2020, 142(20), 9181-9187

合成方法 8

はんのうじょうけん
1.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 °C
リファレンス
Copper-mediated difluoromethylation of (hetero)aryl iodides and β-styryl Halides with tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, Angewandte Chemie, 2012, 51(48), 12090-12094

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  1 - 2 h, 25 °C
1.2 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  2 h, 200 °C
リファレンス
A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides
Fujikawa, Kenichi; et al, Organic Letters, 2011, 13(20), 5560-5563

合成方法 10

はんのうじょうけん
1.1 Catalysts: Cuprous iodide Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  rt; 24 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent
Serizawa, Hiroki; et al, Organic Letters, 2016, 18(15), 3686-3689

合成方法 11

はんのうじょうけん
1.1 Solvents: Toluene ;  20 h, 90 °C
リファレンス
Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF2) Complexes
Bour, James R.; et al, Organometallics, 2017, 36(7), 1220-1223

合成方法 12

はんのうじょうけん
1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran
2.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane
Motohashi, Hirotaka; et al, Organic Letters, 2018, 20(17), 5340-5343

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  10 s, rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, rt
2.1 Solvents: Toluene ;  20 h, 90 °C
リファレンス
Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF2) Complexes
Bour, James R.; et al, Organometallics, 2017, 36(7), 1220-1223

合成方法 14

はんのうじょうけん
1.1 Reagents: Calcium iodide Solvents: N-Methyl-2-pyrrolidone ;  45 °C
2.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethylacetamide ;  24 h, 100 - 120 °C
リファレンス
Tributyl(difluoromethyl)stannane
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1,

合成方法 15

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Cuprous iodide Solvents: Dimethylformamide ,  Water ;  0.5 h, 90 °C; 90 °C → 150 °C
2.1 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  5 min, rt; rt → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane
Motohashi, Hirotaka; et al, Organic Letters, 2018, 20(17), 5340-5343

合成方法 16

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Dimethylformamide ;  0 °C; 90 min, rt
1.2 Reagents: Water
2.1 Reagents: Cuprous iodide ,  Potassium fluoride Solvents: Dimethyl sulfoxide ;  rt; 15 h, 60 °C
2.2 Reagents: Water
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  1 - 2 h, 25 °C
3.2 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  2 h, 200 °C
リファレンス
A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides
Fujikawa, Kenichi; et al, Organic Letters, 2011, 13(20), 5560-5563

2-(difluoromethyl)benzonitrile Raw materials

2-(difluoromethyl)benzonitrile Preparation Products

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Hongxiang Biomedical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.